Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Catalog No.
S14520196
CAS No.
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Product Name

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

IUPAC Name

methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)10-6-7-11(14)13-10/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

WAFCKMNQCRLFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)N2

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate is an organic compound characterized by the presence of a benzoate moiety and a pyrrolidinone ring. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, and it has a molecular weight of 219.24 g/mol. The compound features a methyl ester group attached to a benzoic acid derivative, which includes a 5-oxopyrrolidin-2-yl substituent. This structure contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the keto group to a carboxylic acid or aldehyde.
  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often involving amines or alcohols under acidic or basic conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that methyl 4-(5-oxopyrrolidin-2-yl)benzoate may exhibit significant biological activity. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. These interactions could modulate biological pathways, suggesting possible therapeutic applications in drug development. The compound's unique structural features may contribute to its distinct biological profile compared to other similar compounds .

The synthesis of methyl 4-(5-oxopyrrolidin-2-yl)benzoate typically involves the reaction of 4-(5-oxopyrrolidin-2-yl)benzoic acid with methanol in the presence of a catalyst, often under reflux conditions to facilitate complete esterification. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity. On an industrial scale, continuous flow reactors may be used to optimize yield and quality .

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: Ongoing research explores its role as a precursor in drug development, particularly for novel therapeutic agents.
  • Industry: It is utilized in the production of specialty chemicals and materials .

Studies on methyl 4-(5-oxopyrrolidin-2-yl)benzoate focus on its interactions with specific molecular targets. The compound's ability to bind to enzymes or receptors suggests it may influence cellular processes such as signal transduction and gene expression. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its application in medicinal chemistry .

Several compounds share structural similarities with methyl 4-(5-oxopyrrolidin-2-yl)benzoate, including:

  • Methyl 4-(3-methyl-5-oxo-pyrazolin-1-yl)benzoate
  • Methyl 4-(5-oxopyrrolidin-3-yl)benzoate
  • Methyl 4-(3-oxopyrrolidin-1-yl)benzoate

Uniqueness

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. For instance, variations in the positioning of the oxopyrrolidinone ring can significantly influence reactivity profiles and interactions with biological targets .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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